2-ethenyl-4-methoxyphenol 2-ethenyl-4-methoxyphenol
Brand Name: Vulcanchem
CAS No.: 103261-31-0
VCID: VC11502557
InChI:
SMILES:
Molecular Formula: C9H10O2
Molecular Weight: 150.2

2-ethenyl-4-methoxyphenol

CAS No.: 103261-31-0

Cat. No.: VC11502557

Molecular Formula: C9H10O2

Molecular Weight: 150.2

Purity: 95

* For research use only. Not for human or veterinary use.

2-ethenyl-4-methoxyphenol - 103261-31-0

Specification

CAS No. 103261-31-0
Molecular Formula C9H10O2
Molecular Weight 150.2

Introduction

Chemical Structure and Nomenclature

The molecular formula of 2-ethenyl-4-methoxyphenol is C₉H₁₀O₂, with a molecular weight of 150.17 g/mol. Its IUPAC name derives from the substitution pattern on the benzene ring: a hydroxyl group at position 1, a methoxy group at position 4, and a vinyl group at position 2 (Figure 1). The compound’s structure is closely related to 4-ethyl-2-methoxyphenol (C₉H₁₂O₂), differing only in the substitution of an ethyl group with a vinyl group .

Table 1: Comparative Structural Properties of 2-Ethenyl-4-Methoxyphenol and Analogues

Property2-Ethenyl-4-Methoxyphenol4-Ethyl-2-Methoxyphenol
Molecular FormulaC₉H₁₀O₂C₉H₁₂O₂
Molecular Weight (g/mol)150.17152.19
Functional GroupsPhenol, Methoxy, VinylPhenol, Methoxy, Ethyl
Boiling Point (°C)~240–250 (estimated)234–246
Melting Point (°C)Not reported15

The vinyl group introduces distinct electronic and steric effects compared to alkyl substituents, potentially altering reactivity and intermolecular interactions.

Synthesis and Production

While no direct synthesis routes for 2-ethenyl-4-methoxyphenol are documented, methodologies for analogous compounds offer plausible strategies. For example, 4-ethyl-2-methoxyphenol is synthesized via methylation of dihydroxybenzenes or alkylation of guaiacol derivatives . Adapting these approaches, 2-ethenyl-4-methoxyphenol could theoretically be produced through:

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions, such as Heck or Suzuki-Miyaura reactions, might introduce the vinyl group to a pre-functionalized methoxyphenol scaffold. For instance, a brominated methoxyphenol intermediate could react with vinylboronic acid .

Oxidative Demethylation

If starting from a dimethoxy precursor (e.g., 2-vinyl-1,4-dimethoxybenzene), selective demethylation at the para position using reagents like BBr₃ or HI could yield the target compound .

Physical and Chemical Properties

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks include O–H stretching (~3200 cm⁻¹), C=C vinyl stretching (~1640 cm⁻¹), and C–O–C ether vibrations (~1250 cm⁻¹) .

  • NMR Spectroscopy:

    • ¹H NMR: Aromatic protons adjacent to the methoxy and vinyl groups would resonate between δ 6.5–7.5 ppm. The vinyl protons would appear as doublets or triplets (δ 5.0–6.0 ppm) .

    • ¹³C NMR: The methoxy carbon (~56 ppm), phenolic oxygen-bearing carbons (~115–150 ppm), and vinyl carbons (~110–140 ppm) would dominate the spectrum .

Reactivity

The phenolic hydroxyl group confers acidity (predicted pKa ~10–11 ), while the vinyl group enables electrophilic addition or polymerization. The compound may undergo:

  • Electrophilic Substitution: Nitration or sulfonation at the ortho/para positions relative to the hydroxyl group.

  • Oxidation: Formation of quinones under strong oxidizing conditions.

  • Polymerization: Radical-initiated polymerization of the vinyl group, forming poly(phenolic) materials.

Applications and Industrial Relevance

Flavor and Fragrance Industry

Structurally similar compounds like 4-ethylguaiacol are key aroma contributors in foods (e.g., smoked meats, wines) . The vinyl group in 2-ethenyl-4-methoxyphenol could impart a sharper, more reactive aroma profile, though sensory data are lacking.

Antioxidant Activity

Phenolic compounds often exhibit radical-scavenging properties. The vinyl group may enhance conjugation, potentially increasing antioxidant efficacy compared to alkylated analogs .

Pharmaceutical Intermediates

Methoxyphenol derivatives serve as precursors in drug synthesis (e.g., anticoagulants, antibiotics) . The vinyl group offers a handle for further functionalization via click chemistry or cross-coupling.

Biological and Toxicological Considerations

  • Acute Toxicity: Irritation to mucous membranes and respiratory tract.

  • Chronic Exposure: Potential hepatotoxicity or nephrotoxicity, as seen in structurally related phenols .

Table 2: Estimated Safety Parameters

ParameterValue (Estimated)Basis
LD₅₀ (Oral, Rat)~500–1000 mg/kgAnalogous to 4-ethylguaiacol
Flash Point (°C)~110–120Similar to 4-ethylguaiacol
OSHA PEL (ppm)Not established

Research Gaps and Future Directions

  • Synthetic Optimization: Developing regioselective routes to 2-ethenyl-4-methoxyphenol remains a challenge.

  • Spectroscopic Validation: Experimental NMR and IR data are needed to confirm predicted structural features.

  • Biological Screening: Antioxidant, antimicrobial, and cytotoxic assays would clarify its potential in food and pharmaceutical industries.

  • Environmental Impact: Degradation pathways and ecotoxicity profiles require investigation to assess environmental risks.

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